tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by its unique structural framework, which includes a bicyclic system containing two nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential applications in developing new materials and pharmaceuticals. The spirocyclic structure provides distinctive chemical and physical properties that make it a valuable target for research and development.
The compound can be sourced from various chemical suppliers, including specialized online platforms that provide detailed specifications and availability for research purposes. It is cataloged under different identifiers, including its CAS number 236406-39-6, and has been studied in various synthetic methodologies.
tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate belongs to the class of diazaspiro compounds, which are heterocyclic compounds featuring nitrogen atoms within their cyclic structures. Its classification highlights its relevance in organic chemistry and potential biological activity.
The synthesis of tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step synthetic routes. One common method includes:
This method showcases the complexity of synthesizing such spirocyclic compounds, emphasizing the need for precise control over reaction conditions to achieve the desired product.
The molecular formula of tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate is , with a molecular weight of approximately 268.39 g/mol. The structural representation can be depicted using various notations:
Property | Value |
---|---|
IUPAC Name | tert-butyl (3S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI | InChI=1S/C15H28N2O2/c1-5-12... |
InChI Key | SPDBLUSNHWFIKK-LBPRGKRZSA-N |
Canonical SMILES | CCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
These representations provide insight into the compound's stereochemistry and functional groups.
tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways depend on the specific application being studied, indicating its relevance in drug design and development.
The physical and chemical properties of tert-butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 268.39 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 337.0±35.0 °C at 760 mmHg |
Flash Point | 157.6±25.9 °C |
LogP | 1.46 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
These properties are essential for predicting the compound's behavior in different chemical reactions and applications.
tert-butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate has potential applications in various scientific fields:
The compound's diverse applications underscore its significance in ongoing research efforts across multiple disciplines.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3